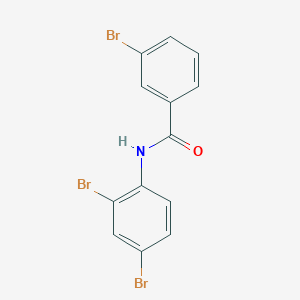

3-bromo-N-(2,4-dibromophenyl)benzamide

Beschreibung

3-Bromo-N-(2,4-dibromophenyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 3-position of the benzamide ring and a 2,4-dibromophenyl substituent on the amide nitrogen. The presence of multiple bromine atoms enhances lipophilicity and electronic effects, making it a candidate for therapeutic applications, particularly in anti-inflammatory contexts .

Eigenschaften

Molekularformel |

C13H8Br3NO |

|---|---|

Molekulargewicht |

433.92 g/mol |

IUPAC-Name |

3-bromo-N-(2,4-dibromophenyl)benzamide |

InChI |

InChI=1S/C13H8Br3NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18) |

InChI-Schlüssel |

GGQPKZZFCLSNMP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2,4-dibromophenyl)benzamide typically involves the bromination of N-phenylbenzamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at specific positions on the benzene rings.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Substitutionsreaktionen: Die Verbindung kann weitere Substitutionsreaktionen eingehen, bei denen die Bromatome durch andere funktionelle Gruppen ersetzt werden können.

Oxidations- und Reduktionsreaktionen: Die Amidgruppe kann an Oxidations- und Reduktionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen beteiligt sein, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid können verwendet werden.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen verschiedene substituierte Benzamide liefern, während Oxidations- und Reduktionsreaktionen verschiedene Amidderivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Brom-N-(2,4-Dibromphenyl)benzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Bromatome und die Amidgruppe können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Molekülen eingehen und deren Aktivität beeinflussen. Die genauen Pfade und Zielstrukturen wären von der jeweiligen Anwendung abhängig und erfordern weitere Forschung, um sie aufzuklären.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(2,4-dibromophenyl)benzamide involves its interaction with specific molecular targets. The bromine atoms and the amide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution Patterns

The type and position of halogen substituents significantly influence biological activity and chemical reactivity:

Key Insights :

- Bromine vs.

- Positional Effects: The 2,4-dibromophenyl group in the target compound may enhance binding affinity to inflammatory targets (e.g., cyclooxygenase-2) compared to monosubstituted analogs .

Structural Modifications Beyond Halogenation

Variations in the amide backbone or additional functional groups further diversify properties:

Key Insights :

- Heterocyclic Additions: Thieno-pyrazole or thiadiazole moieties (e.g., ) introduce planar, aromatic systems that favor π-π stacking interactions, often critical for enzyme inhibition .

- Fluorinated Groups : Trifluoromethyl or difluoroethoxy substituents () improve metabolic stability and bioavailability compared to purely brominated analogs .

Key Insights :

- The target compound’s 2,4-dibromophenyl group correlates with strong anti-inflammatory effects, as seen in , where similar derivatives inhibited PGE2 synthesis by >70% .

- Fluorine or chlorine substitutions () shift activity toward anticancer applications, likely due to altered electronic profiles affecting DNA intercalation or kinase binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.